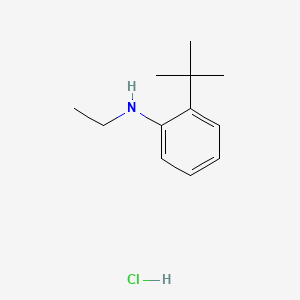![molecular formula C14H17ClN2O3 B13552809 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is a complex organic compound with a unique structure that includes a fused bicyclic pyrrolidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride typically involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process includes heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous process control.
化学反应分析
Types of Reactions
3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A related compound with a similar bicyclic structure but lacking the benzoic acid moiety.
N-phthalimidopyrrolidines: Compounds that share the pyrrolidine ring system and are synthesized through similar routes.
Uniqueness
3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is unique due to its specific combination of the bicyclic pyrrolidine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H17ClN2O3 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC 名称 |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H16N2O3.ClH/c17-13(9-2-1-3-10(4-9)14(18)19)16-7-11-5-15-6-12(11)8-16;/h1-4,11-12,15H,5-8H2,(H,18,19);1H |
InChI 键 |
IRYRFBDWJUTXGP-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC(=CC=C3)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


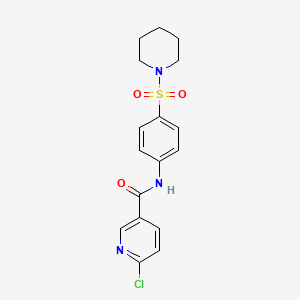
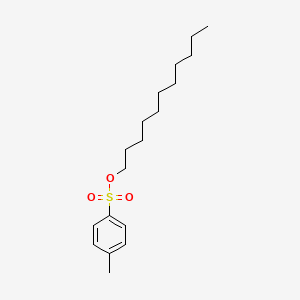



![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
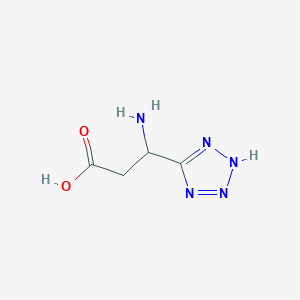
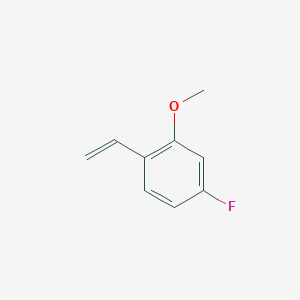
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
